molecular formula C12H19N3O2 B2908216 3-tert-butyl-4-cyclopropyl-1-(2-oxopropyl)-4,5-dihydro-1H-1,2,4-triazol-5-one CAS No. 2198301-62-9

3-tert-butyl-4-cyclopropyl-1-(2-oxopropyl)-4,5-dihydro-1H-1,2,4-triazol-5-one

Cat. No.: B2908216
CAS No.: 2198301-62-9
M. Wt: 237.303
InChI Key: IVPXZBRUKSLIHT-UHFFFAOYSA-N
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Description

3-tert-Butyl-4-cyclopropyl-1-(2-oxopropyl)-4,5-dihydro-1H-1,2,4-triazol-5-one is a derivative of the 4,5-dihydro-1H-1,2,4-triazol-5-one scaffold, a heterocyclic system known for its broad biological activities, including antifungal, antimicrobial, and antitumor properties . The compound features a tert-butyl group at position 3, a cyclopropyl substituent at position 4, and a 2-oxopropyl moiety at position 1. These substituents influence its physicochemical properties, such as acidity and solubility, and modulate its biological interactions.

Properties

IUPAC Name

5-tert-butyl-4-cyclopropyl-2-(2-oxopropyl)-1,2,4-triazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O2/c1-8(16)7-14-11(17)15(9-5-6-9)10(13-14)12(2,3)4/h9H,5-7H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVPXZBRUKSLIHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CN1C(=O)N(C(=N1)C(C)(C)C)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-tert-butyl-4-cyclopropyl-1-(2-oxopropyl)-4,5-dihydro-1H-1,2,4-triazol-5-one is a member of the triazole family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, reviewing relevant research studies, case studies, and summarizing findings in a structured manner.

Molecular Formula : C13_{13}H19_{19}N3_{3}O

Molecular Weight : 235.31 g/mol

The structure of the compound features a triazole ring, which is known for its ability to interact with various biological targets.

Anticancer Activity

Research indicates that triazole derivatives exhibit significant anticancer properties. For instance, a study on similar triazole compounds demonstrated cytotoxic effects against various cancer cell lines. In particular, compounds with a triazole moiety have shown promising results against colon carcinoma (HCT-116) and breast cancer (MCF-7) cell lines. A notable finding was that certain triazole derivatives had IC50_{50} values as low as 6.2 μM for HCT-116 and 27.3 μM for MCF-7 cells, indicating potent anticancer activity .

Antimicrobial Activity

Triazoles are recognized for their antimicrobial properties as well. A comprehensive review highlighted that many triazole derivatives possess antibacterial and antifungal activities. The compound may exhibit similar properties due to its structural characteristics. For example, studies have shown that certain triazole derivatives can inhibit the growth of pathogenic bacteria and fungi, making them potential candidates for developing new antimicrobial agents .

The mechanism by which triazole compounds exert their biological effects often involves the inhibition of key enzymes or pathways in target cells. For example, some triazoles inhibit protein kinase B (PKB), which plays a crucial role in cell survival and proliferation. This inhibition can lead to apoptosis in cancer cells, providing a therapeutic avenue for cancer treatment .

Case Studies

  • Case Study 1: Anticancer Effects
    • Objective : To evaluate the cytotoxicity of various triazole derivatives.
    • Results : Several compounds showed significant inhibition of cancer cell proliferation with IC50_{50} values ranging from 6.2 μM to 43.4 μM against different cancer cell lines.
    • : The study supports the potential use of triazole derivatives in cancer therapy.
  • Case Study 2: Antimicrobial Screening
    • Objective : To assess the antibacterial activity of synthesized triazole compounds.
    • Results : Compounds displayed varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria.
    • : Triazoles could serve as templates for developing new antibiotics.

Data Summary Table

Biological ActivityTargetIC50_{50} ValueReference
AnticancerHCT-1166.2 μM
AnticancerMCF-727.3 μM
AntibacterialVarious BacteriaVaries

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Table 1: Structural and Functional Comparison of 4,5-Dihydro-1H-1,2,4-triazol-5-one Derivatives

Compound Name / Substituents Key Structural Features Biological Activities pKa Values (Solvent) Antioxidant Activity (vs. BHT/BHA)
3-tert-Butyl-4-cyclopropyl-1-(2-oxopropyl)-4,5-dihydro-1H-1,2,4-triazol-5-one tert-Butyl, cyclopropyl, 2-oxopropyl Not explicitly reported (inferred: antimicrobial) Not determined Not tested
3-Alkyl-4-(3-ethoxy-4-hydroxybenzylidenamino) derivatives Alkyl/aryl groups, Schiff base substituent Antifungal, antimicrobial pKa 8.2–10.5 (tert-butyl alcohol) Not tested
3-Alkyl-4-(4-diethylaminobenzylideneamino) derivatives Diethylamino-substituted benzylidene Antioxidant (radical scavenging, metal chelation) Not reported IC₅₀ 12–45 μM (comparable to BHT)
1-Acetyl-3-alkyl-4-(4-diethylaminobenzylideneamino) derivatives Acetylated N1, diethylamino-benzylidene Enhanced antioxidant activity vs. non-acetylated forms pKa 7.8–9.1 (acetonitrile) IC₅₀ 8–32 μM
3-Ethyl-4-(4-hydroxybenzylidenamino)-1-(morpholine-4-yl-methyl) derivatives Morpholine-methyl, hydroxybenzylidene Not reported (structural focus) Not determined Not tested

Acidity and Solvent Effects

The weak acidity of the triazol-5-one ring (pKa 8–11 in non-aqueous solvents) is critical for protonation-deprotonation equilibria in biological systems. Key findings include:

  • Solvent Dependency: pKa values vary significantly with solvent polarity. For example, 3-alkyl-4-(3-ethoxy-4-hydroxybenzylidenamino) derivatives show pKa 8.2–10.5 in tert-butyl alcohol vs. 7.8–9.1 in acetonitrile .
  • Substituent Impact: Electron-withdrawing groups (e.g., acetyl) lower pKa by stabilizing deprotonation, while electron-donating groups (e.g., diethylamino) increase pKa .

Antioxidant Activity

While the target compound lacks direct antioxidant data, structurally related derivatives demonstrate:

  • Radical Scavenging: 4-Diethylaminobenzylidene derivatives exhibit IC₅₀ values of 12–45 μM in DPPH assays, comparable to BHT (IC₅₀ 10–20 μM) .
  • Metal Chelation : Schiff base derivatives show moderate Fe²⁺ chelation (40–60% at 100 μM), suggesting secondary antioxidant mechanisms .

Computational and Experimental Characterization

  • NMR and DFT Studies: GIAO (Gauge-Independent Atomic Orbital) calculations for analogs like 3-ethyl-4-(4-hydroxybenzylidenamino) derivatives show strong agreement (R² > 0.95) between theoretical and experimental ¹H/¹³C NMR shifts, validating structural assignments . Hartree-Fock and DFT/B3LYP methods optimize molecular geometries, revealing planar triazolone rings and non-covalent interactions (e.g., hydrogen bonding) .

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